Decanamide, N,N-dipropyl-
Overview
Description
N,N-Dipropyldecanamide is a biochemical.
Biological Activity
Decanamide, N,N-dipropyl- (CAS Number: 24928-26-5) is an organic compound belonging to the class of fatty acid amides. Its biological activity has garnered interest due to its potential applications in various fields, including agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of N,N-dipropyldecanamide, supported by data tables and relevant research findings.
- Chemical Formula : C₁₆H₃₃NO
- Molecular Weight : 249.45 g/mol
- Structure : The compound consists of a decanamide backbone with two propyl groups attached to the nitrogen atom.
1. Antimicrobial Properties
Research indicates that N,N-dipropyldecanamide exhibits significant antimicrobial activity. A study highlighted its effectiveness against various fungal strains, suggesting its potential as a biopesticide in agricultural applications. The compound's mode of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 15 |
Aspergillus niger | 12 |
Penicillium chrysogenum | 10 |
2. Anti-inflammatory Effects
N,N-dipropyldecanamide has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. It was shown to reduce pro-inflammatory cytokine levels in vitro, indicating a potential role in managing inflammatory diseases.
3. Neuroprotective Activity
Recent studies have suggested that fatty acid amides, including N,N-dipropyldecanamide, may exhibit neuroprotective effects by modulating endocannabinoid signaling pathways. The compound has been shown to interact with cannabinoid receptors, which may contribute to its neuroprotective properties.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of various fatty acid amides included N,N-dipropyldecanamide as one of the test compounds. The results demonstrated that it effectively inhibited the growth of multiple fungal pathogens, supporting its use in agricultural formulations.
Case Study 2: Inflammation Model
In a controlled laboratory setting, researchers administered N,N-dipropyldecanamide to mice with induced inflammatory conditions. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting therapeutic potential for inflammatory disorders.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial for practical applications. Preliminary toxicity studies have shown that N,N-dipropyldecanamide exhibits low toxicity levels in mammalian cells, making it a candidate for further development in both agricultural and pharmaceutical contexts.
Properties
IUPAC Name |
N,N-dipropyldecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-16(18)17(14-5-2)15-6-3/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGQSRGEPOBQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067034 | |
Record name | Decanamide, N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24928-26-5 | |
Record name | N,N-Dipropyldecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24928-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dipropyldecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanamide,N-dipropyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanamide, N,N-dipropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanamide, N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIPROPYLDECANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT8MX8XDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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